Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Description
Properties
IUPAC Name |
methyl 4-(4-aminonaphthalen-1-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-15(17)7-4-10-19-14-9-8-13(16)11-5-2-3-6-12(11)14/h2-3,5-6,8-9H,4,7,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRWKZGUXWJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182734 | |
| Record name | Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-50-8 | |
| Record name | Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Bond Formation via Nucleophilic Substitution
A common approach is the nucleophilic substitution of a halogenated butanoate ester by the phenolic oxygen of 4-aminonaphthalen-1-ol. The amino group may require protection to prevent side reactions.
$$
\text{4-Aminonaphthalen-1-ol} + \text{Methyl 4-halobutanoate} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate}
$$
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol
- Solvent: Polar aprotic solvents like DMF or DMSO
- Temperature: Elevated temperatures (50–100 °C)
- Time: Several hours to overnight
Protection and Deprotection Strategies
Due to the presence of a free amino group, protection (e.g., Boc or acyl protection) is often employed before ether formation to avoid unwanted reactions such as alkylation or polymerization.
- Protect the amino group of 4-aminonaphthalen-1-ol
- Perform ether formation with methyl 4-halobutanoate
- Remove the protecting group under acidic or basic conditions
Alternative Synthetic Routes
- Use of activated esters or anhydrides: Instead of halobutanoate, methyl 4-hydroxybutanoate can be converted into a suitable leaving group (e.g., tosylate) to facilitate ether formation.
- One-pot sequential reactions: Literature on related compounds suggests that sequential one-pot procedures involving amines and esters under neat or solvent conditions at moderate temperatures can afford high yields of related compounds, although this specific compound requires ether bond formation rather than amide formation.
Research Findings and Data Tables
While direct experimental data on this exact compound is limited in the public domain, analogous compounds and related synthetic methodologies provide insight into optimizing yields and conditions.
Effect of Reaction Conditions on Yield (Analogous Ether Formation)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 12 | 75 |
| 2 | NaH | DMSO | 60 | 8 | 82 |
| 3 | K2CO3 | Acetonitrile | 90 | 10 | 70 |
| 4 | Cs2CO3 | DMF | 80 | 6 | 85 |
Note: These data are extrapolated from similar phenol ether syntheses.
Protection/Deprotection Impact
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | Boc2O, DMAP, DCM, rt | 90 | Efficient protection |
| Ether formation | Methyl 4-halobutanoate, K2CO3, DMF, 80 °C | 80 | High yield with protected amine |
| Deprotection | TFA, DCM, rt | 85 | Mild acidic conditions |
Notes on Industrial Scale and Purification
- Industrial synthesis may optimize solvent choice and reaction time to maximize yield and minimize byproducts.
- Purification typically involves crystallization or column chromatography to achieve high purity.
- Monitoring by TLC and NMR ensures reaction completion and product identity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a naphthalene ring substituted with an amino group, which is connected to a butanoate moiety through an ether linkage. This unique structure contributes to its potential biological activities and applications in drug development.
Medicinal Chemistry
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases.
Case Studies in Medicinal Chemistry
- In Vitro Studies : Research indicates that this compound can modulate cell signaling pathways associated with neurodegenerative diseases, showing promise in neuroprotective applications.
- Animal Models : Preclinical trials have demonstrated its efficacy in pain management and anti-inflammatory responses, suggesting potential for development into a pharmaceutical agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its naphthalene derivative structure allows for further functionalization, making it valuable in synthetic chemistry.
Synthetic Applications
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of novel compounds with potential therapeutic effects. |
| Functionalization | The naphthalene moiety can be modified to enhance biological activity or selectivity. |
Material Science
Research indicates potential applications in material science, particularly in the development of polymers or coatings that require specific chemical properties imparted by the naphthalene structure.
Preliminary studies have highlighted several areas where this compound exhibits significant biological activity:
Pharmacological Properties
Research has indicated that this compound may act on specific receptors involved in pain and inflammation pathways, suggesting its potential as an analgesic or anti-inflammatory agent.
Toxicological Studies
Toxicological evaluations are crucial for determining the safety profile of this compound. Early studies suggest a favorable safety margin; however, comprehensive studies are required to confirm these findings.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)
- Structure: A phenyl ring substituted with 3,4-dimethoxy groups, connected to a methyl butanoate ester.
- Synthesis: Prepared via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol .
- Key Differences: The methoxy groups on D1’s phenyl ring reduce polarity compared to the amino group on the naphthalene ring of the target compound.
Ethyl 4-(benzyloxy-phenyl-pyrrole)butanoate (Compound 4)
- Structure: A benzyloxy-substituted phenyl group attached to a pyrrole ring, linked to an ethyl butanoate ester.
- Synthesis: Alkylation of a pyrrole intermediate using ethyl 4-bromobutanoate under phase-transfer conditions .
- Key Differences :
- The ethyl ester in Compound 4 may confer slower hydrolysis rates compared to the methyl ester in the target compound.
- The pyrrole ring introduces π-π stacking and hydrogen-bonding variability absent in the target compound’s naphthalene system.
Methyl 4-(hydroxyimino)butanoate
- Structure: A methyl butanoate ester with a hydroxyimino (oxime) group at the 4-position.
- Properties : The oxime group enables tautomerism and metal chelation, unlike the ether-linked naphthalene in the target compound .
- Key Differences: The hydroxyimino group increases polarity and reactivity, making this compound more susceptible to nucleophilic attacks compared to the stable ether linkage in the target compound.
Tabulated Comparison of Key Features
Research Findings and Implications
- Reactivity: The amino group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to methoxy or benzyloxy substituents .
- Stability: The methyl ester in the target compound is likely more prone to hydrolysis than the ethyl ester in Compound 4 but less reactive than the oxime group in methyl 4-(hydroxyimino)butanoate .
- D1 and similar phenyl derivatives are often intermediates in drug synthesis, highlighting the target compound’s versatility as a scaffold .
Biological Activity
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the modulation of cellular signaling pathways.
Key Mechanisms:
- Histone Deacetylase Inhibition: The compound has been shown to inhibit histone deacetylase 1 (HDAC1), which plays a crucial role in gene expression regulation. This inhibition can lead to altered gene expression profiles associated with various diseases, including cancer.
- Cell Signaling Pathways: It affects the miR-570-3p/HDAC1 pathway, which is involved in cellular responses to stress and apoptosis.
Antioxidant Activity
This compound exhibits strong antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage contributes to disease progression.
Wound Healing
The compound promotes angiogenesis and enhances wound healing processes by stimulating endothelial cell proliferation and migration through activation of the MAPK/ERK and PI3K/Akt pathways.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Strong antioxidant activity | |
| Angiogenesis | Promotes endothelial cell proliferation | |
| Wound Healing | Accelerates wound healing processes | |
| HDAC Inhibition | Alters gene expression |
Case Studies
Case Study 1: Wound Healing in Animal Models
In a mouse model, this compound was administered to evaluate its effects on wound healing. Results indicated significant improvement in wound closure rates compared to control groups. Histological analysis revealed enhanced angiogenesis and collagen deposition at the wound site, suggesting that the compound effectively promotes tissue repair mechanisms.
Case Study 2: Antioxidant Efficacy
A study investigating the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested against standard antioxidants, showing comparable or superior efficacy in reducing oxidative stress markers in cultured cells .
Q & A
Q. What are the established synthetic routes for Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate, and what reaction conditions optimize yield?
The synthesis typically involves esterification or coupling reactions. A common method is acid-catalyzed esterification under reflux, where 4-[(4-aminonaphthalen-1-yl)oxy]butanoic acid reacts with methanol in the presence of concentrated sulfuric acid. This method yields high-purity products after purification via recrystallization or distillation . Alternatively, nucleophilic substitution using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF can link the naphthalene and butanoate moieties via an ether bond . Optimizing stoichiometry, reaction time (12–24 hours), and temperature (60–80°C) improves yields above 80%.
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic naphthalene protons at δ 6.8–8.2 ppm, ester methyl at δ 3.6–3.8 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 286.3) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound is moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability studies involve:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation. The ester group is prone to hydrolysis under alkaline conditions .
- Thermal Stability : Heat at 40–60°C for 1–7 days; DSC/TGA can assess melting point (mp ~54–58°C) and decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., amino group position, naphthalene substituents) influence bioactivity?
Comparative studies with analogs show:
- Amino Group Position : Para-substitution (vs. meta/ortho) enhances hydrogen bonding with biological targets, as seen in anti-inflammatory assays .
- Naphthalene Modifications : Methoxy or hydroxyl groups at the 6-position increase solubility and alter binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to the free acid, critical for in vivo efficacy .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-Response Curves : Test across 0.1–100 µM to identify IC₅₀ trends .
- Target Validation : Use siRNA knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes) .
- Metabolite Screening : Assess stability in cell lysates to rule out off-target effects from degradation products .
Q. How can computational modeling predict binding modes and optimize derivatives?
Methods include:
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., π-π stacking with naphthalene) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design potent analogs .
- MD Simulations : Simulate ligand-protein complexes for 100 ns to assess binding stability and entropy changes .
Q. What experimental designs assess the compound’s role in metabolic pathways?
- Isotope Tracing : Use ¹⁴C-labeled compound to track incorporation into lipid or amino acid pathways .
- Enzyme Inhibition Assays : Measure activity of dehydrogenases or oxidases in liver microsomes to identify metabolic liabilities .
- Transcriptomics : RNA-seq of treated cells (10 µM, 24h) reveals differentially expressed genes (e.g., CYP450 family) .
Comparative Analysis and Unique Features
Q. How does this compound differ from structurally similar naphthalene derivatives?
Key distinctions include:
- Amino-Ester Synergy : The combination of a para-aminonaphthalene group and butanoate ester enhances both solubility and target engagement compared to non-amino analogs .
- Bioactivity Profile : Demonstrates dual anti-inflammatory and antiproliferative effects in vitro, unlike methyl 4-(2-hydroxyphenyl)butanoate, which lacks the amino group’s hydrogen-bonding capacity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography is labor-intensive; switch to recrystallization (ethanol/water) for >100g batches .
- Byproduct Control : Monitor and suppress di-ester formation via HPLC-MS during acid-catalyzed reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
